Ethyl 5-(aminomethyl)furan-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(aminomethyl)furan-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3,5H,2,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCUPAAJGWSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves starting with commercially available or easily synthesized furan derivatives, followed by selective functionalization at specific positions to introduce the amino methyl group and the carboxylate ester.
Key Steps
Preparation of 3-Hydroxymethyl Tetrahydrofuran Derivatives:
The initial step involves synthesizing 3-hydroxymethyl tetrahydrofuran (THF) derivatives, which serve as precursors. For instance, CN107417648B describes synthesizing 3-hydroxymethyl tetrahydrofuran via Michael addition, reduction, dehydration cyclization, and catalytic hydrogenation, starting from 2,3-dihydrofuran and maleic acid diester (Table 1,).Conversion to 3-Aminomethyl Derivatives:
The hydroxymethyl group can be transformed into an amino methyl group through nucleophilic substitution or reductive amination. For example, reacting 3-hydroxymethyl tetrahydrofuran with methanesulfonyl chloride to form a sulfonate ester, followed by Gabriel reaction with potassium phthalimide, yields N-(3-tetrahydrofuryl)methyl phthalimide, which upon hydrolysis gives the amino derivative.Esterification to Ethyl Ester:
The carboxylate group is introduced via esterification of the corresponding acid intermediate, often using ethanol under acidic conditions.
Advantages & Limitations
-
- Mild reaction conditions
- High selectivity for functionalization
- Suitable for industrial scale synthesis
Representative Reaction Pathway
2,3-Dihydrofuran → 3-Hydroxymethyl tetrahydrofuran → 3-Aminomethyl tetrahydrofuran → Ethyl 5-(aminomethyl)furan-3-carboxylate
Synthesis via Nitrile Intermediates and Catalytic Hydrogenation
Method Overview
This method employs nitrile intermediates derived from halogenated furan derivatives, followed by catalytic hydrogenation to obtain the amino methyl group.
Key Steps
Preparation of 3-Nitrile Tetrahydrofuran:
Starting from chlorinated or brominated furan derivatives, nucleophilic substitution with sodium cyanide introduces the nitrile group at the 3-position.Hydrogenation to Aminomethyl Derivative:
Catalytic hydrogenation using palladium on carbon (Pd/C) reduces nitriles to primary amines, yielding This compound after esterification.Esterification:
Esterification of the acid with ethanol under acidic conditions finalizes the synthesis.
Advantages & Limitations
-
- High selectivity and yield (~99%) in the hydrogenation step
- Well-established reaction conditions
-
- Use of toxic cyanide reagents
- Additional steps for halogenation and nitrile formation
Reaction Pathway Summary
Furan derivative → Halogenation → Nucleophilic substitution with NaCN → Nitrile intermediate → Catalytic hydrogenation → Aminomethyl tetrahydrofuran → Esterification → this compound
Synthesis via Vilsmeier-Haack Formylation and Subsequent Amination
Method Overview
This approach involves formylation of heteroaromatic rings, followed by conversion to amino derivatives through formylation, oxidation, and reductive amination.
Key Steps
Vilsmeier-Haack Formylation:
Using phosphorus oxychloride and DMF, formyl groups are introduced at specific positions on heteroaromatic rings, such as pyrroles or furans.Oxidation to Aldoximes and Hydrolysis:
Aldoximes are formed and hydrolyzed to aldehydes, which are then converted into amino methyl groups via reductive amination.Ester Formation:
The carboxylate ester is introduced through esterification of the acid intermediate.
Advantages & Limitations
-
- Precise control over substitution pattern
- Suitable for synthesizing diverse derivatives
-
- Use of hazardous reagents (phosphorus oxychloride)
- Potential instability of intermediates
Representative Reaction Scheme
Heteroaromatic ring → Vilsmeier-Haack formylation → Aldoxime formation → Reductive amination → Esterification → this compound
Direct Functionalization via Nucleophilic Substitution and Gabriel Synthesis
Method Overview
This method employs nucleophilic substitution of hydroxymethyl groups with amines or azides, followed by reduction or hydrolysis to yield the amino derivative.
Key Steps
Preparation of 3-Hydroxymethyl Tetrahydrofuran:
From 2,3-dihydrofuran or related derivatives.Conversion to Aminomethyl Group:
Reaction with potassium phthalimide (Gabriel synthesis) introduces the amino group, which is hydrolyzed to give the free amine.Esterification:
The carboxylate ester is formed via standard esterification protocols.
Advantages & Limitations
-
- Straightforward pathway
- High specificity for amino group introduction
-
- Multi-step process with potential for low overall yields
- Use of potentially hazardous reagents
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Yield / Efficiency | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step functionalization | 2,3-Dihydrofuran, maleic acid diester | Michael addition, reduction, dehydration, catalytic hydrogenation | ~41% over five steps | Mild conditions, scalable | Complex, uses LiAlH4, low overall yield |
| Nitrile intermediate route | Halogenated furan derivatives | Nucleophilic substitution, catalytic hydrogenation | ~99% in hydrogenation | High yield, established | Toxic reagents (NaCN) |
| Vilsmeier-Haack formylation | Heteroaromatic rings | Formylation, oxidation, reductive amination | Variable | Precise substitution control | Hazardous reagents, unstable intermediates |
| Nucleophilic substitution / Gabriel | Hydroxymethyl derivatives | Nucleophilic substitution, hydrolysis | Moderate | Straightforward | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 5-(aminomethyl)furan-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(aminomethyl)furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(aminomethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The furan ring’s substituents significantly influence electronic properties and biological interactions. Key structural analogs and their substituents are summarized below:
| Compound Name | Substituents (Position) | Key Functional Groups | Evidence ID |
|---|---|---|---|
| Ethyl 5-(aminomethyl)furan-3-carboxylate | -NH2CH2 (5), -COOEt (3) | Aminomethyl, ester | - |
| Ethyl 5-[(1E,5Z)-2,6-dimethylocta-1,5,7-trienyl]furan-3-carboxylate | -Alkene chain (5) | Alkyl, ester | [1] |
| Ethyl 5-(2',3'-dihydroxytetrahydrofuran-1'-yl)-2-methylfuran-3-carboxylate | -Dihydroxytetrahydrofuran (5), -CH3 (2) | Diol, methyl, ester | [2] |
| Ethyl 5-(cyanomethoxy)-2-methylbenzofuran-3-carboxylate | -OCH2CN (5), -CH3 (2) | Cyanomethoxy, methyl, ester | [4] |
| Ethyl 5-(trifluoromethyl)furan-3-carboxylate | -CF3 (2), -Cl (4-phenyl) | Trifluoromethyl, chloroaryl | [15] |
| Furanthiofurin (C-glycosylated derivative) | -β-D-ribofuranosyl (5) | Glycosyl, ester | [11] |
Electronic Effects :
Antimicrobial and Antimalarial Activity
- Compounds from soft corals (e.g., Ethyl 5-[(1E,5Z)-2,6-dimethylocta-1,5,7-trienyl]furan-3-carboxylate ) exhibit moderate antimalarial activity against Plasmodium falciparum, attributed to their lipophilic alkyl chains enhancing membrane penetration .
- Ethyl 5-(2',3'-dihydroxytetrahydrofuran-1'-yl)-2-methylfuran-3-carboxylate showed MAO-B inhibition and antimicrobial activity, likely due to hydroxyl groups enabling enzyme interactions .
Cytotoxicity and Enzyme Inhibition
- Thiophenfurin (thiophene analog) demonstrated potent cytotoxicity against leukemia cells (IC50 ~0.1 μM) and IMP dehydrogenase inhibition, while furanfurin (furan analog) was inactive, highlighting the critical role of sulfur in the heterocycle .
- Ethyl 5-(N-(s-indacenyl)sulfamoyl)furan-3-carboxylate inhibited NLRP3 inflammasome activation, suggesting sulfamoyl groups enable protein binding .
Pharmacological Properties
Q & A
Q. What are the established synthetic routes for Ethyl 5-(aminomethyl)furan-3-carboxylate, and how are reaction conditions optimized for yield and purity?
this compound is synthesized via multi-step organic reactions, including Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling. Key steps involve functionalizing the furan core with aminomethyl and ester groups. Optimization focuses on adjusting catalysts (e.g., Lewis acids), temperature (typically 80–120°C), and solvent systems (e.g., THF or DMF). Purification employs recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity. Yield improvements (from ~40% to 70%) are reported when using microwave-assisted synthesis for condensation steps .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Structural elucidation relies on:
- NMR : and NMR confirm the furan ring, aminomethyl (δ 3.2–3.5 ppm for -CHNH), and ester carbonyl (δ 165–170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 235.26 (calculated for CHNO).
- IR Spectroscopy : Peaks at 1720 cm (ester C=O) and 3350 cm (N-H stretch) validate functional groups .
Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?
The compound exhibits antimicrobial (MIC: 8–32 µg/mL against S. aureus) and antitumor activity (IC: 12 µM in HeLa cells). Assays include:
- MTT/Proliferation Assays : For cytotoxicity screening.
- Enzyme Inhibition Studies : Testing interactions with kinases or proteases (e.g., fluorescence polarization assays).
- Microbroth Dilution : For antimicrobial potency .
Advanced Research Questions
Q. How can synthetic scalability challenges (e.g., low yields in aminomethylation) be addressed without compromising stereochemical integrity?
Scalability issues arise during the aminomethylation step due to competing side reactions. Strategies include:
- Protection-Deprotection : Using Boc-protected intermediates to stabilize the aminomethyl group during coupling, followed by TFA-mediated deprotection .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (yield increase by 20–25%) .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance regioselectivity in Suzuki-Miyaura couplings .
Q. How do researchers resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50 values across studies)?
Discrepancies in IC values (e.g., 12 µM vs. 25 µM in HeLa cells) often stem from differences in:
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) impacts compound bioavailability.
- Cell Line Heterogeneity : Genetic drift in subcultured lines alters drug response.
- Compound Purity : HPLC-validated purity (>98%) is critical; impurities (e.g., residual solvents) can skew results. Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) are recommended .
Q. What computational methods are employed to predict the compound’s interaction with biological targets, and how do they guide experimental design?
- Molecular Docking (AutoDock Vina) : Predicts binding affinities to targets like EGFR (ΔG: −8.2 kcal/mol) or PARP-1.
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups on the furan ring) to bioactivity. These tools prioritize synthesis of derivatives with predicted higher potency .
Q. How does structural modification of the aminomethyl group impact the compound’s pharmacokinetic profile?
- Acylation : Replacing -NH with -NHAc improves plasma stability (t: 2.1 h → 5.7 h in rodents) but reduces cellular uptake.
- PEGylation : Increases solubility (from 0.5 mg/mL to 12 mg/mL) but may lower BBB penetration.
- Prodrug Strategies : Phosphorylated derivatives enhance tumor-targeted activation .
Methodological Considerations
Q. What protocols are recommended for analyzing stability under physiological conditions?
Q. How are structure-activity relationships (SARs) systematically explored for this compound class?
SAR studies use a library of derivatives with variations in:
- Furan Substituents : Phenyl vs. methyl groups at position 2 (see table below).
- Ester Moieties : Ethyl vs. tert-butyl esters for metabolic stability.
- Aminomethyl Modifications : Primary amines, secondary amines, or guanidines.
| Derivative | R | R | IC (HeLa) | LogP |
|---|---|---|---|---|
| Parent | -NH | -OEt | 12 µM | 1.8 |
| Derivative A | -NHAc | -OEt | 28 µM | 2.1 |
| Derivative B | -NMe | -OtBu | 8 µM | 3.4 |
Data from .
Key Challenges and Future Directions
- Target Identification : Use CRISPR-Cas9 screens to map genetic vulnerabilities linked to compound sensitivity.
- In Vivo Efficacy : Address poor oral bioavailability (F% <15%) via nanoparticle formulations .
- Toxicity Profiling : Assess off-target effects using organ-on-a-chip models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
